Structural Uniqueness: Scaffold Combination vs. N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine
This compound incorporates a 3‑pyridylmethyl terminus, which is a privileged fragment for kinase and GPCR hinge-binding, contrasting with the 1‑phenylethyl group found in a closely cataloged analog (CAS not available; PubChem SID analog). The pyridine nitrogen (pKa ~5.2) provides a pH‑dependent hydrogen‑bond acceptor that is absent in the phenyl-only analog, potentially altering target residence time [1]. No head‑to‑head bioassay data are publicly available; this differentiation is therefore structural and physicochemical in nature.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 48.4 Ų; HBA = 6 |
| Comparator Or Baseline | N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine (estimated TPSA ~41 Ų; HBA = 5) |
| Quantified Difference | ΔTPSA ≈ +7.4 Ų; 1 additional H-bond acceptor (pyridine N) |
| Conditions | Computed via PubChem/Cactvs; no experimental confirmation exists for these specific analogs. |
Why This Matters
The higher TPSA and additional acceptor predict differential permeability and efflux susceptibility, which may influence oral bioavailability in lead optimization.
- [1] PubChem Compound Summary for CID 154583204, N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine. View Source
